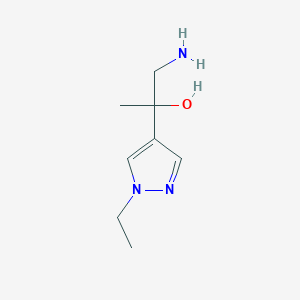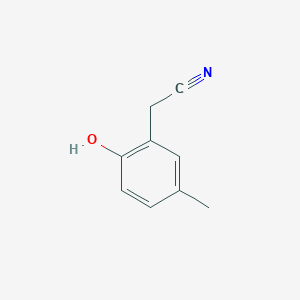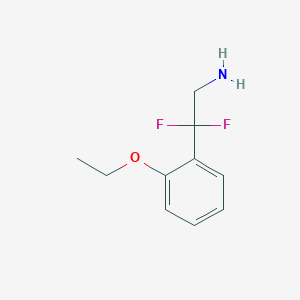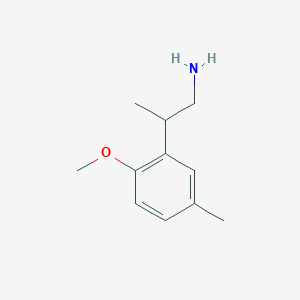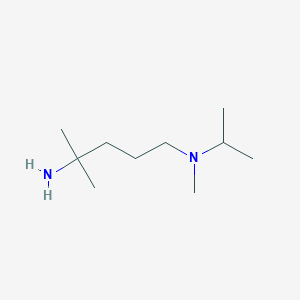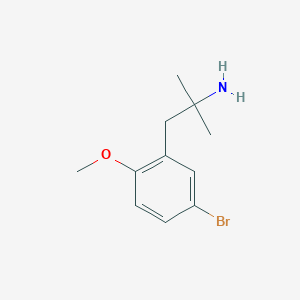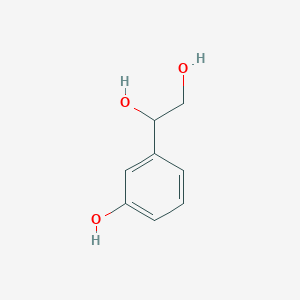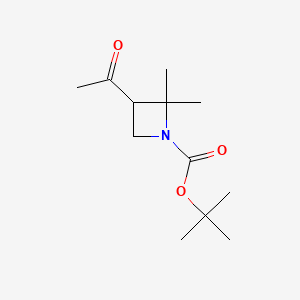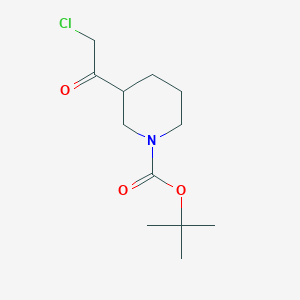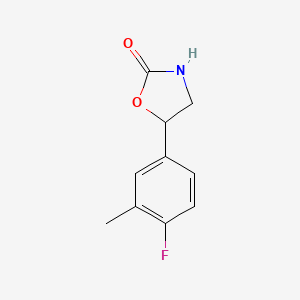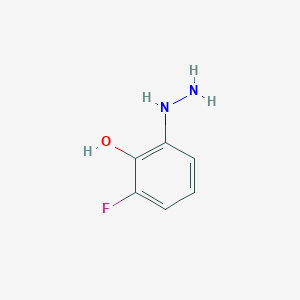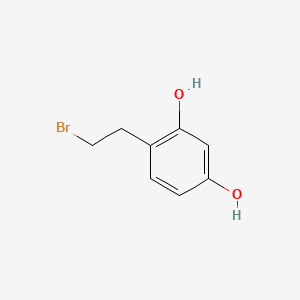![molecular formula C10H10BrNS B13602136 2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)
2-(2-Bromopropyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopropyl)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a bromopropyl group attached to the benzothiazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with 2-bromopropane under specific conditions. One common method includes:
Electrophilic Substitution: The reaction starts with the electrophilic substitution of benzo[d]thiazole with 2-bromopropane in the presence of a suitable catalyst, such as aluminum chloride or iron(III) chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of benzo[d]thiazole and 2-bromopropane to remove impurities.
Reaction Setup: Using industrial reactors with precise temperature and pressure control to optimize yield and purity.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopropyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzo[d]thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-propylbenzo[d]thiazole.
Scientific Research Applications
2-(2-Bromopropyl)benzo[d]thiazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromopropyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-(2-Bromopropyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-(2-Chloropropyl)benzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(2-Iodopropyl)benzo[d]thiazole:
2-(2-Methylpropyl)benzo[d]thiazole: Lacks a halogen atom, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C10H10BrNS |
|---|---|
Molecular Weight |
256.16 g/mol |
IUPAC Name |
2-(2-bromopropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10BrNS/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6H2,1H3 |
InChI Key |
HSWCBKVNKVVMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


